N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide is an organic compound that features a brominated phenyl group, an ethoxy group attached to a naphthalene ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-methylphenyl to introduce the bromine atom at the desired position. This is followed by the sulfonation of naphthalene to introduce the sulfonamide group. The final step involves the ethoxylation of the naphthalene ring to attach the ethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and other reduced forms of the compound.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The brominated phenyl group and ethoxy-naphthalene moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- Acetamide, N-(4-bromo-2-ethylphenyl)
- 2-Bromo-N-(4-methylphenyl)acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide is unique due to the combination of its brominated phenyl group, ethoxy-naphthalene moiety, and sulfonamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-3-24-18-10-11-19(16-7-5-4-6-15(16)18)25(22,23)21-17-9-8-14(20)12-13(17)2/h4-12,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSIEFIMCIHDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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